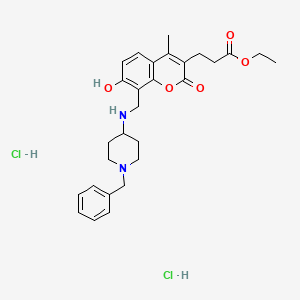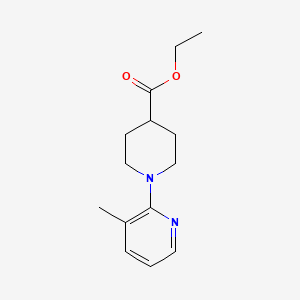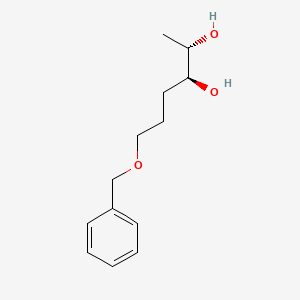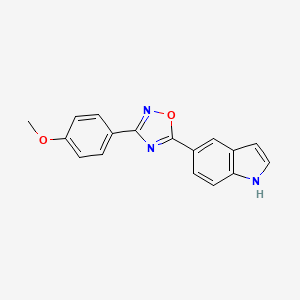
C16H23NO3S2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by its unique structure, which includes a benzyl group, a sulfanyl group, and a methionine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methylbenzyl)-3-sulfanylpropanoyl]methionine typically involves the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Sulfanyl Group: The sulfanyl group can be added via a nucleophilic substitution reaction, where a thiol reacts with an alkyl halide.
Coupling with Methionine: The final step involves coupling the benzyl-sulfanyl intermediate with methionine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[2-(2-Methylbenzyl)-3-sulfanylpropanoyl]methionine: undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methionine derivative can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
科学研究应用
N-[2-(2-Methylbenzyl)-3-sulfanylpropanoyl]methionine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N-[2-(2-Methylbenzyl)-3-sulfanylpropanoyl]methionine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and proteins, altering their activity and function.
Pathways Involved: The compound can modulate oxidative stress pathways by acting as an antioxidant or by inhibiting enzymes involved in reactive oxygen species (ROS) production.
相似化合物的比较
N-[2-(2-Methylbenzyl)-3-sulfanylpropanoyl]methionine: can be compared with other similar compounds such as:
N-Acetylmethionine: Similar in structure but lacks the benzyl and sulfanyl groups.
S-Methylmethionine: Contains a methyl group instead of a benzyl group.
N-Benzylmethionine: Lacks the sulfanyl group.
The uniqueness of N-[2-(2-Methylbenzyl)-3-sulfanylpropanoyl]methionine
属性
分子式 |
C16H23NO3S2 |
|---|---|
分子量 |
341.5 g/mol |
IUPAC 名称 |
N-(2,4-dimethoxyphenyl)-5-(dithiolan-3-yl)pentanamide |
InChI |
InChI=1S/C16H23NO3S2/c1-19-12-7-8-14(15(11-12)20-2)17-16(18)6-4-3-5-13-9-10-21-22-13/h7-8,11,13H,3-6,9-10H2,1-2H3,(H,17,18) |
InChI 键 |
DHHVWOXDMSYKBO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCCC2CCSS2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(furan-2-ylmethyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12637768.png)




![Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B12637787.png)
![9,10-Dimethyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12637789.png)
![2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline](/img/structure/B12637793.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(furan-2-ylmethylamino)-4-oxobutanoate](/img/structure/B12637803.png)
![Imidazo[1,2-a]pyrazine, 6-methyl-8-(methylsulfonyl)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]-](/img/structure/B12637807.png)
![(6S)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one](/img/structure/B12637812.png)

![1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol](/img/structure/B12637823.png)
